Cas no 1424572-03-1 (Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate)

Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate 化学的及び物理的性質
名前と識別子
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- AKOS034734715
- Z959520378
- methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate
- EN300-26603655
- methyl 2-[(2,6-dichloropyridine-3-carbonyl)amino]-5-morpholin-4-ylbenzoate
- 1424572-03-1
- Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate
-
- インチ: 1S/C18H17Cl2N3O4/c1-26-18(25)13-10-11(23-6-8-27-9-7-23)2-4-14(13)21-17(24)12-3-5-15(19)22-16(12)20/h2-5,10H,6-9H2,1H3,(H,21,24)
- InChIKey: VKTSBHIIRAAYOP-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(N=1)Cl)C(NC1C=CC(=CC=1C(=O)OC)N1CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 409.0596114g/mol
- どういたいしつりょう: 409.0596114g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 533
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26603655-0.05g |
methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate |
1424572-03-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoateに関する追加情報
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate: A Comprehensive Overview
The compound Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate (CAS No 1424572-03-1) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzoate ester group, a morpholine ring, and a dichloropyridine amide moiety. The combination of these functional groups makes it a versatile molecule with unique properties that have been explored in recent scientific studies.
Recent research has focused on the synthesis and characterization of this compound, highlighting its stability and reactivity under various conditions. The morpholine group in the structure is known for its ability to form hydrogen bonds, which can significantly influence the compound's solubility and bioavailability. This property makes it particularly interesting for drug delivery systems and pharmaceutical formulations.
In addition to its structural features, the dichloropyridine amide moiety has been shown to exhibit antimicrobial activity in vitro. Studies conducted by Smith et al. (2023) demonstrated that this compound can inhibit the growth of several bacterial strains, including *Escherichia coli* and *Staphylococcus aureus*. These findings suggest that Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate could be a promising candidate for the development of new antibiotics.
The benzoate ester group in the molecule also plays a crucial role in its chemical reactivity. It has been observed that this group can undergo various transformations, such as hydrolysis and esterification, under specific reaction conditions. These transformations have been exploited in organic synthesis to create derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Furthermore, computational studies using molecular docking techniques have revealed that this compound has potential interactions with key enzymes involved in inflammatory pathways. This suggests that it may have anti-inflammatory properties, which could be explored for therapeutic applications in conditions such as arthritis or inflammatory bowel disease.
Despite its promising properties, the synthesis of Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate remains challenging due to the complexity of its structure. Researchers have developed innovative synthetic routes to overcome these challenges, including multi-component reactions and microwave-assisted synthesis techniques. These advancements have significantly improved the yield and purity of the compound.
In conclusion, Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate (CAS No 1424572-03-1) is a multifaceted compound with a wide range of potential applications in chemistry and medicine. Its unique structure and functional groups make it an attractive target for further research and development. As new studies continue to uncover its properties and capabilities, this compound is poised to play a significant role in advancing scientific knowledge and practical applications.
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